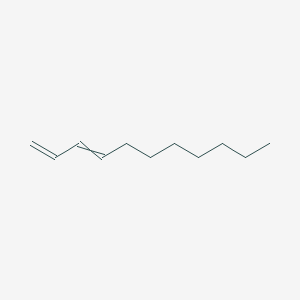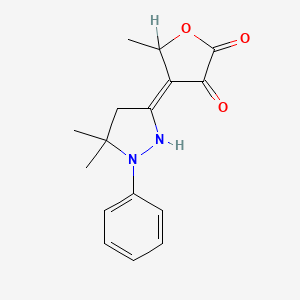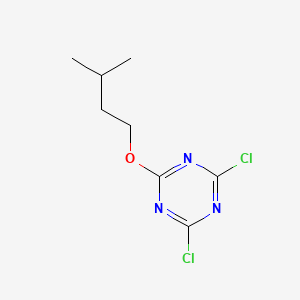
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between acetaldehyde and ethylene glycol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions such as temperature and pressure, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.
Substitution: The ethoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 2-ethoxy-4,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2,2,4-Trimethyl-1,3-dioxolane: Another structural isomer with different substitution patterns.
1,3-Dioxolane: The parent compound without any substituents.
Uniqueness
2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and trimethyl groups, which impart distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its similar counterparts .
特性
CAS番号 |
61562-05-8 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
2-ethoxy-4,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O3/c1-5-9-7-10-6(2)8(3,4)11-7/h6-7H,5H2,1-4H3 |
InChIキー |
YREBCVOVYYSNDK-UHFFFAOYSA-N |
正規SMILES |
CCOC1OC(C(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
